(-)-Menthyl hydroxyphenylacetate
Description
Properties
Molecular Formula |
C18H26O3 |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) 2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C18H26O3/c1-12(2)15-10-9-13(3)11-16(15)21-18(20)17(19)14-7-5-4-6-8-14/h4-8,12-13,15-17,19H,9-11H2,1-3H3 |
InChI Key |
XEOQHVVLXIUVHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C(C2=CC=CC=C2)O)C(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Methyl Phenylacetate
Molecular Formula : C₉H₁₀O₂; Molecular Weight : 150.18 g/mol
- Structural Differences : Lacks the hydroxyl group and menthyl substituent present in (-)-menthyl hydroxyphenylacetate.
- Properties : Simpler aromatic ester with applications in perfumery and synthetic chemistry. Lower molecular weight and higher volatility compared to this compound.
- Biological Relevance: Not directly linked to pathogenicity or microbial pathways, unlike hydroxyphenylacetate derivatives .
(-)-Menthyl Acetoacetate
Molecular Formula : C₁₄H₂₄O₃; Molecular Weight : 240.34 g/mol
- Structural Differences : Contains an acetoacetate group (β-ketoester) instead of hydroxyphenylacetate.
- Applications: Used in flavoring agents (FEMA No. 4327) and pharmaceuticals. The β-ketoester group enhances reactivity, making it distinct from the hydroxyphenylacetate ester .
Methyl Cyclopentylmandelate
Molecular Formula : C₁₄H₁₈O₃ (inferred from ); Structural Features : Cyclopentyl and phenyl groups attached to a glycolic acid ester.
- Comparison: Shares the phenylacetate backbone but incorporates a cyclopentyl group instead of menthyl.
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications/Implications |
|---|---|---|---|---|
| This compound* | ~C₁₈H₂₆O₃ | ~290.40 (estimated) | Hydroxyphenyl, menthyl ester | Potential antifungal, biomarker roles |
| Methyl phenylacetate | C₉H₁₀O₂ | 150.18 | Phenylacetate ester | Fragrances, synthetic intermediates |
| (-)-Menthyl acetoacetate | C₁₄H₂₄O₃ | 240.34 | β-ketoester, menthyl ester | Flavoring agents (e.g., FEMA 4327) |
| Methyl cyclopentylmandelate | C₁₄H₁₈O₃ | 234.29 | Cyclopentyl, phenyl glycolate | Pharmaceutical intermediates |
*Estimated based on structural analogs.
Research Findings and Functional Comparisons
Antifungal Activity
Microbial Metabolism
- Degradation Pathways: Bacterial strains like Marinomonas fungiae degrade 3,4-hydroxyphenylacetate via specialized operons, highlighting its role in aromatic compound metabolism .
- Biomarker Potential: 4-Hydroxyphenylacetate is elevated in colorectal cancer patients, suggesting its derivatives (e.g., this compound) may interact with gut microbiota .
Pharmacological Considerations
- Toxicity and Safety: Phenylacetate derivatives like methyl 2-amino-2-phenylacetate hydrochloride (C₉H₁₂ClNO₂) are used in drug synthesis but require careful handling due to neurotoxicity risks .
Preparation Methods
Homogeneous Acid Catalysts
para-Toluenesulfonic acid (TsOH) is widely used for its high activity and ease of removal via aqueous washes. However, its corrosivity necessitates glass-lined reactors in industrial settings.
Typical Conditions:
-
TsOH (1.0–2.0 wt%)
-
Toluene, reflux (110°C)
-
Reaction time: 8–10 hours
Heterogeneous Catalysts
Silica gel-supported sulfonic acids enable catalyst recycling and reduce waste. For example, silica-SO3H (2.0 wt%) in toluene at 70°C achieves 88% yield after three cycles without significant activity loss.
Table 1: Catalyst Performance Comparison
| Catalyst | Loading (wt%) | Yield (%) | Reusability |
|---|---|---|---|
| TsOH | 1.5 | 92 | Low |
| Silica-SO3H | 2.0 | 88 | High |
| Amberlyst-15 | 3.0 | 85 | Moderate |
Solvent and Stoichiometry Effects
-
Menthol Excess: A 1.5:1 menthol-to-acid ratio maximizes esterification efficiency.
-
Solvent Polarity: Low-polarity solvents (e.g., toluene) improve selectivity by reducing polar by-product formation.
Industrial Scalability and Process Design
Continuous-Flow Reactors
Pilot-scale studies demonstrate that tubular reactors with static mixers enhance heat transfer and reduce reaction time by 30% compared to batch systems.
Process Parameters:
-
Temperature: 100°C
-
Residence time: 2 hours
-
Yield: 94%
Waste Minimization Strategies
-
Solvent Recovery: Distillation recovers >95% toluene for reuse.
-
Catalyst Recycling: Heterogeneous systems reduce hazardous waste generation by 70%.
Analytical Characterization
Q & A
Q. What are the recommended laboratory methods for synthesizing (-)-Menthyl hydroxyphenylacetate?
- Methodological Answer : this compound can be synthesized via esterification or phosphorylation reactions. For example, menthol derivatives have been prepared using phosphorus oxychloride (POCl₃) to form menthyl phosphate intermediates, which can be further modified . Enzymatic approaches, such as tyrosinase or hydroxyphenylacetate 3-hydroxylase catalysis, are also viable for stereoselective synthesis, leveraging microbial or plant-derived enzymes . Key steps include:
- Purification via vacuum distillation or recrystallization.
- Characterization using NMR and mass spectrometry to confirm structure and enantiomeric purity.
Q. How is NMR spectroscopy applied to determine the stereochemical configuration of this compound?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C, and ³¹P) is critical for resolving stereoisomers. For menthyl derivatives, chemical shift differences in ¹H NMR (e.g., diastereotopic proton splitting) and ³¹P NMR (phosphorus environment changes) help distinguish enantiomers and cis/trans isomers . Key protocols:
- Use chiral shift reagents (e.g., Eu(hfc)₃) in ¹H NMR to enhance splitting.
- Compare coupling constants (J-values) in NOESY or COSY spectra to confirm spatial arrangements.
Q. What analytical techniques are used to detect this compound in biological matrices?
- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are standard. For example:
Advanced Research Questions
Q. How does this compound modulate NadR transcriptional repressor activity in Neisseria meningitidis?
- Methodological Answer : Structural studies (X-ray crystallography, cryo-EM) reveal that hydroxyphenylacetate derivatives bind NadR via conformational selection, inducing inactive states. Key approaches:
- Surface plasmon resonance (SPR) to measure binding affinity (KD values).
- Isothermal titration calorimetry (ITC) to assess thermodynamic parameters (ΔH, ΔS) .
Contradictions in ligand efficacy across strains may arise from NadR polymorphisms, requiring mutagenesis studies to validate residue-specific interactions.
Q. What is the role of this compound in microbial aromatic compound degradation?
- Methodological Answer : Microbial pathways (e.g., Clostridium spp.) utilize hydroxyphenylacetate decarboxylase (Hpd) to convert the compound into p-cresol. Key steps:
Q. How can researchers resolve contradictions in bioactivity data for this compound across experimental models?
- Methodological Answer : Cross-model validation is critical. For example:
- In vitro vs. in vivo discrepancies : Use pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) to assess bioavailability.
- Species-specific effects : Compare human cell lines (e.g., HEK293) with murine models under controlled dosing .
Statistical tools (e.g., meta-analysis) should aggregate data from heterogeneous studies to identify confounding variables (e.g., solvent effects, impurity profiles).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
